4-[(Piperidin-2-yl)methyl]benzonitrile
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Overview
Description
4-[(Piperidin-2-yl)methyl]benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and benzonitrile groups allows for a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidin-2-yl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Chloromethylbenzonitrile+Piperidine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Piperidin-2-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted benzonitrile derivatives.
Scientific Research Applications
4-[(Piperidin-2-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(Piperidin-2-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzonitrile group can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(Piperidin-1-yl)methyl]benzonitrile: Similar structure but with a different position of the nitrogen atom in the piperidine ring.
4-[(Morpholin-4-yl)methyl]benzonitrile: Contains a morpholine ring instead of a piperidine ring.
4-[(Piperidin-4-yl)methyl]benzonitrile: The piperidine ring is attached at a different position on the benzonitrile moiety.
Uniqueness
4-[(Piperidin-2-yl)methyl]benzonitrile is unique due to the specific positioning of the piperidine ring, which can influence its chemical reactivity and biological activity. This compound’s structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-(piperidin-2-ylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-12-6-4-11(5-7-12)9-13-3-1-2-8-15-13/h4-7,13,15H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPCZZDLOSNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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